molecular formula C17H16N6O B15117320 2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2H-1,2,3-triazole-4-carboxamide

2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B15117320
M. Wt: 320.3 g/mol
InChI Key: NFLZPSWXJMLSND-UHFFFAOYSA-N
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Description

2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a triazole ring, a pyridine ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step often involves the coupling of the pyridine ring to the azetidine-triazole core .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2H-1,2,3-triazole-4-carboxamide is unique due to its combination of a triazole ring, a pyridine ring, and an azetidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H16N6O

Molecular Weight

320.3 g/mol

IUPAC Name

2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)triazole-4-carboxamide

InChI

InChI=1S/C17H16N6O/c24-17(15-10-19-23(21-15)14-6-2-1-3-7-14)20-13-11-22(12-13)16-8-4-5-9-18-16/h1-10,13H,11-12H2,(H,20,24)

InChI Key

NFLZPSWXJMLSND-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC=CC=N2)NC(=O)C3=NN(N=C3)C4=CC=CC=C4

Origin of Product

United States

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